A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The furo[3,4-c]pyridine scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology and immunology. Derivatives of this core structure have been identified as potent inhibitors of critical biological pathways, including the constitutive proteasome, a validated target in the treatment of cancer and autoimmune diseases. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a comprehensive analysis of the expected spectroscopic and crystallographic characteristics of the title compound. The content herein is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the successful synthesis and evaluation of this and related molecules.
Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold
The furo[3,4-c]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to engage with a variety of biological targets. The fusion of a furanone ring to a pyridine core creates a rigid structure with specific steric and electronic properties that can be fine-tuned through substitution.
Derivatives of this scaffold have demonstrated a range of biological activities, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to pyrimidine depletion, inducing DNA damage and enhancing the cellular response to interferons, making these compounds promising candidates for cancer therapy.
Furthermore, the 1,1-dimethyl substituted furo[3,4-c]pyridin-3-one, known as nor-cerpegin, and its derivatives have been specifically investigated as site-specific inhibitors of the constitutive proteasome.[1] The introduction of a chlorine atom at the 4-position of the pyridine ring is anticipated to modulate the electronic properties and biological activity of the molecule, potentially leading to enhanced potency or altered selectivity.
This guide will provide a comprehensive overview of a proposed synthetic route to 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one, followed by a detailed discussion of its characterization.
Proposed Synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
The synthesis of the title compound can be envisioned through a multi-step process, commencing with the construction of a suitably substituted pyridine precursor, followed by the formation of the fused furanone ring, and culminating in a selective chlorination step.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Step 1: Synthesis of the Pyridine Precursor
The synthesis of 3,4-disubstituted pyridine-2-carboxylic acids is a crucial first step. Various methods for the synthesis of such precursors have been reported in the literature. One common approach involves the oxidation of a corresponding substituted quinoline. For example, 3,4-pyridinedicarboxylic acid can be synthesized from isoquinoline.[2] For the purpose of this guide, we will assume the availability of a suitable starting material such as 3-hydroxy-4-methylpyridine-2-carboxylic acid.
Step 2: Formation of the Furo[3,4-c]pyridin-3(1H)-one Core
The formation of the fused lactone ring can be achieved through a cyclization reaction. While various methods exist for the synthesis of the furo[3,4-c]pyridine core, including rhodium-catalyzed cyclizations of diazo compounds, a more direct approach from a substituted pyridine-2-carboxylic acid can be envisioned.[3][4]
Step 3: Chlorination of the Pyridine Ring
The final step involves the selective chlorination of the furo[3,4-c]pyridin-3(1H)-one core at the 4-position of the pyridine ring. This can be achieved using a variety of chlorinating agents, with the choice of reagent and reaction conditions being critical to ensure regioselectivity and avoid unwanted side reactions.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of related heterocyclic compounds. Researchers should exercise appropriate caution and optimize conditions as necessary.
Protocol for the Synthesis of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (Nor-cerpegin)
This protocol describes the synthesis of the direct precursor to the target molecule.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Procedure:
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Reaction Setup: To a solution of 3-hydroxy-4-methylpyridine-2-carboxylic acid (1 eq.) in a suitable solvent such as acetone, add an excess of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one.
Protocol for the Chlorination of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Procedure:
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Reaction Setup: To a solution of 1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one (1 eq.) in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS).
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Reaction Conditions: The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one.
Characterization of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
The structural elucidation of the title compound relies on a combination of spectroscopic and analytical techniques. The following sections detail the expected data based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the lactone ring is expected to resonate at a characteristic downfield chemical shift.
| Predicted ¹H and ¹³C NMR Data | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.5 | d | Pyridine-H |
| ~7.5 | d | Pyridine-H | |
| ~1.7 | s | 2 x CH₃ | |
| ¹³C NMR | ~170 | s | C=O (lactone) |
| ~160 | s | Pyridine-C | |
| ~150 | s | Pyridine-C | |
| ~130 | s | Pyridine-C | |
| ~125 | s | Pyridine-C | |
| ~90 | s | C(CH₃)₂ | |
| ~25 | q | CH₃ |
Note: Predicted chemical shifts are based on data from related furo[3,4-d]pyridazin-1(2H)-one and substituted pyridine systems. Actual values may vary.[5][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is expected to exhibit strong absorption bands corresponding to the carbonyl group of the lactone and the C=C and C=N bonds of the pyridine ring.[8]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (lactone) stretch | 1750 - 1780 | Strong |
| C=N (pyridine) stretch | 1600 - 1650 | Medium |
| C=C (pyridine) stretch | 1550 - 1600 | Medium |
| C-Cl stretch | 700 - 800 | Medium-Strong |
The exact position of the carbonyl stretch can be influenced by ring strain and the electronic effects of the substituents.[8]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the exact mass of the molecule.
Predicted Fragmentation Pathways
Sources
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- 6. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one [mdpi.com]
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